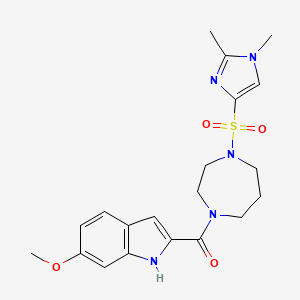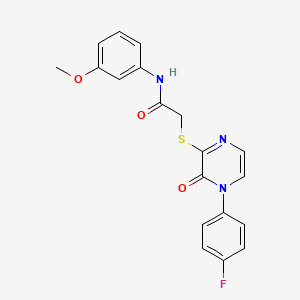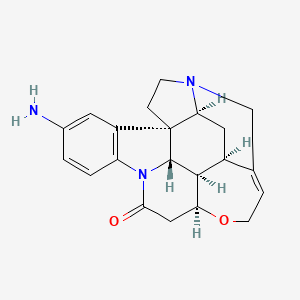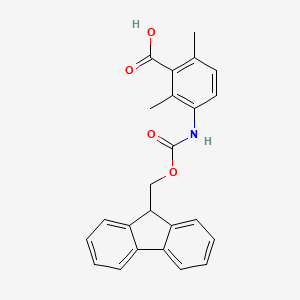![molecular formula C9H6ClFN2O B2706252 3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole CAS No. 1393562-57-6](/img/structure/B2706252.png)
3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole (3CFMO) is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile building block for organic synthesis and is used as a starting material for the preparation of a variety of compounds, such as fluorescent dyes, imaging agents, and drugs. 3CFMO has been extensively studied due to its potential use in drug development and its ability to interact with a variety of biological targets.
Applications De Recherche Scientifique
Selective and Colorimetric Fluoride Chemosensors
Research has identified oxadiazole derivatives as effective chemosensors for fluoride ions, exploiting their colorimetric and spectroscopic properties. These molecules exhibit a strong intramolecular hydrogen bond that selectively interacts with fluoride ions, causing noticeable color changes observable by the naked eye. This property has potential applications in environmental monitoring and analytical chemistry (Jiantao Ma et al., 2013).
High-Performance Fluorinated Polymers
A study on fluorinated poly(1,3,4-oxadiazole-ether-imide)s highlighted the synthesis of polymers incorporating oxadiazole rings for advanced material applications. These polymers demonstrated excellent solubility in polar organic solvents, high thermal stability, and potential for use in electronic and optoelectronic devices due to their smooth surface and good film-forming properties (C. Hamciuc, E. Hamciuc, & M. Brumǎ, 2005).
Photoluminescent and Mesomorphic Properties
The synthesis and characterization of 1,3,4-oxadiazole derivatives with photoluminescent and mesomorphic behaviors have been reported. These compounds exhibit wide mesomorphic temperature ranges and strong blue fluorescence emission, suggesting their potential in liquid crystal displays and other photonic applications (Jie Han et al., 2010).
Antimicrobial Activity
A series of 2,4-dichloro-5-fluorophenyl containing oxadiazoles has been synthesized and shown to possess significant antimicrobial activity. This research underscores the potential of oxadiazole derivatives as promising candidates for developing new antimicrobial agents (Mari Sithambaram Karthikeyan et al., 2008).
Nonlinear Optical Properties
Oxadiazole derivatives have been explored for their optical nonlinearity, indicating their utility in optoelectronics. The compounds demonstrated behaviors suitable for optical limiting applications, which are crucial for protecting sensitive photonic devices against damage from high-intensity light (B. Chandrakantha et al., 2011).
Corrosion Inhibition
Research into oxadiazole derivatives has also extended to their use as corrosion inhibitors. These compounds have shown effectiveness in protecting metals against corrosion, highlighting their potential application in industrial maintenance and preservation (Vikas Kalia et al., 2020).
Mécanisme D'action
Target of Action
“3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole” is a type of oxadiazole derivative. Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific targets of this compound could vary depending on its specific structure and functional groups.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole” would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiological condition. For instance, the presence of the fluorophenyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution .
Propriétés
IUPAC Name |
3-chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-9-12-8(14-13-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMGSSCFJMVHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2706175.png)
![4-(4-bromo-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2706176.png)




![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2706184.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2706185.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)

![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)
